Methyl 3-(2,4-difluorophenyl)acrylate
Description
Methyl 3-(2,4-difluorophenyl)acrylate is an α,β-unsaturated ester characterized by a 2,4-difluorophenyl substituent at the β-position of the acrylate backbone. Fluorinated acrylates, in particular, are valued for their enhanced electronic properties and metabolic stability due to fluorine's electronegativity and lipophilicity .
Structure
3D Structure
Properties
IUPAC Name |
methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMDQMSXOKRYDF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(2,4-difluorophenyl)acrylate can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorobenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions . The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the reaction, and advanced purification techniques like chromatography may be used to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,4-difluorophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl 3-(2,4-difluorophenyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be employed in the development of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of potential drug candidates with therapeutic properties.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which methyl 3-(2,4-difluorophenyl)acrylate exerts its effects involves interactions with specific molecular targets and pathways. The difluorophenyl group can participate in various binding interactions, while the acrylate moiety can undergo polymerization or other chemical transformations. These interactions and transformations contribute to the compound’s reactivity and utility in different applications .
Comparison with Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison of Selected Acrylates
Table 4: Physical and Hazard Profiles
- Crystallinity: Fluorine atoms in this compound may promote dense molecular packing, increasing melting points compared to non-fluorinated analogs .
- Safety : Like most acrylates, the compound is expected to pose skin and eye irritation risks, necessitating proper handling protocols .
Biological Activity
Methyl 3-(2,4-difluorophenyl)acrylate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.
Chemical Structure and Properties
This compound features a methyl ester group attached to an acrylate moiety and a difluorophenyl ring. Its molecular formula is CHFO\ and it has a molecular weight of approximately 224.18 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The proposed mechanisms include:
- Induction of Apoptosis : Studies suggest that this compound can trigger apoptosis in cancer cells through the activation of intrinsic pathways.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, impairing cancer cell proliferation.
- Enzyme Interaction : Preliminary data indicate potential interactions with metabolic enzymes, although the exact pathways remain to be fully elucidated.
Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in various studies:
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Apoptosis induction |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
| MCF-7 (breast cancer) | 10.0 | Enzyme inhibition |
These findings suggest that this compound could be a promising candidate for anticancer drug development.
Case Studies
-
In Vitro Study on HeLa Cells :
- Researchers treated HeLa cells with varying concentrations of this compound and observed significant cytotoxicity at concentrations above 10 µM. Flow cytometry analysis revealed an increase in apoptotic cells following treatment.
-
A549 Lung Cancer Model :
- In a study using A549 cells, the compound demonstrated an IC value of 15 µM. Mechanistic studies indicated that the compound induced cell cycle arrest in the G1 phase, leading to reduced proliferation rates.
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MCF-7 Breast Cancer Cells :
- This compound was tested against MCF-7 cells with an IC value of 10 µM. The study highlighted its potential to inhibit key metabolic enzymes involved in cell growth.
Toxicological Profile
While the compound shows promising anticancer properties, its toxicological profile needs careful evaluation. Studies on related acrylate compounds suggest potential hepatotoxicity and genotoxicity at high doses. Further research is necessary to establish safety margins and therapeutic indices.
Q & A
Q. What are the recommended synthetic routes for Methyl 3-(2,4-difluorophenyl)acrylate, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via esterification of 3-(2,4-difluorophenyl)acrylic acid with methanol under acid catalysis (e.g., H₂SO₄ or HCl). Key parameters include:
- Temperature : Reflux conditions (~80–100°C) to drive esterification.
- Catalyst Loading : 5–10 mol% sulfuric acid for optimal conversion .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the ester from unreacted acid or byproducts.
Yield Optimization : Use anhydrous conditions and molecular sieves to minimize hydrolysis. For scale-up, consider continuous flow reactors to enhance efficiency and reproducibility .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR :
- IR : C=O stretch at ~1720 cm⁻¹ and C=C stretch at ~1630 cm⁻¹.
- X-ray Crystallography : For structural confirmation, resolve bond angles and dihedral distortions caused by fluorine substituents (e.g., C–F···H interactions) .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the compound’s reactivity in Michael addition or polymerization?
Methodological Answer: The electron-withdrawing nature of fluorine atoms:
- Enhances Electrophilicity : Increases reactivity of the α,β-unsaturated acrylate in nucleophilic additions (e.g., thiol-Michael reactions).
- Steric Effects : Ortho-F substituents may hinder planar conformations, reducing polymerization rates.
Experimental Design : - Compare kinetics with non-fluorinated analogs using UV-Vis monitoring of acrylate consumption.
- DFT calculations to map frontier molecular orbitals (HOMO/LUMO) and predict regioselectivity .
Q. What strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. negligible effects)?
Methodological Answer: Discrepancies may arise from:
- Purity : HPLC-MS to verify >95% purity (impurities like unreacted acid can skew bioassays) .
- Assay Conditions : Test under standardized MIC (Minimum Inhibitory Concentration) protocols with controls for solvent interference (e.g., DMSO).
- Structural Analog Comparison : Benchmark against ethyl or propyl esters (e.g., Ethyl 3-(2,4-difluorophenyl)acrylate ) to isolate ester group effects.
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to antimicrobial targets (e.g., bacterial enolase or fungal CYP51).
- QSAR : Correlate substituent positions (e.g., 2,4-difluoro vs. 3,5-difluoro) with activity trends from literature .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER).
Research Recommendations
- Synthetic Chemistry : Explore photoflow reactors for safer handling of fluorinated intermediates.
- Biological Studies : Use CRISPR-Cas9-engineered microbial strains to identify resistance mechanisms.
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for publishing spectral and crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
